3,4-Dihydroxyphenylglyoxal
Description
3,4-Dihydroxyphenylglyoxal (CAS No. 29477-55-2; molecular formula C₈H₆O₄) is an α-dicarbonyl compound featuring a phenyl ring substituted with two hydroxyl groups at the 3- and 4-positions and a glyoxal moiety (two adjacent carbonyl groups) . It is synthesized via reductive condensation reactions with amines (e.g., methylamine, benzylamine) under hydrogen gas in the presence of catalysts such as Pd/C or Raney nickel . Its aromatic hydroxyl groups enhance solubility in polar solvents and influence reactivity in biological systems.
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-2-oxoacetaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-4,10-11H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAHDPCMFBOFNRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
3,4-Dihydroxyphenylglyoxal can be synthesized through several methods. One common approach involves the oxidation of 3,4-dihydroxybenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide. The reaction typically occurs in an aqueous or organic solvent under controlled temperature and pH conditions to ensure the selective formation of the glyoxal moiety.
Another method involves the condensation of glyoxylic acid with 3,4-dihydroxybenzene under acidic conditions. This reaction requires careful control of temperature and pH to prevent side reactions and achieve high yields of the desired product.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, to optimize yield and purity. The use of catalysts and advanced separation techniques further enhances the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydroxyphenylglyoxal undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the glyoxal moiety to corresponding alcohols or aldehydes.
Substitution: The hydroxyl groups on the benzene ring can undergo substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used for oxidation reactions.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents used in the reduction of this compound.
Substitution Reagents: Electrophiles such as halogens, sulfonyl chlorides, and acyl chlorides are used in substitution reactions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and aldehydes.
Substitution: Various substituted phenylglyoxal derivatives.
Scientific Research Applications
Chemical Synthesis
Building Block for Organic Synthesis
3,4-Dihydroxyphenylglyoxal serves as a crucial intermediate in the synthesis of complex organic molecules. Its structure allows for various chemical reactions, including oxidation and substitution, making it valuable in developing pharmaceuticals and agrochemicals.
Synthesis Methods
- Oxidation of 3,4-Dihydroxybenzaldehyde: Utilizing oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions.
- Condensation with Glyoxylic Acid: This method requires careful pH and temperature control to optimize yield.
Biological Research
Enzyme Activity and Metabolic Pathways
Research indicates that this compound plays a role in studying enzyme activities related to phenolic compounds. It can act as an inhibitor or activator depending on the biological context, influencing metabolic pathways and cellular signaling.
Antioxidant Properties
Studies have demonstrated that derivatives of this compound exhibit strong antioxidant activities. For instance, compounds with this structure have been shown to scavenge reactive carbonyl species effectively, which is crucial in mitigating oxidative stress in biological systems .
Medical Applications
Potential Drug Development
The compound's unique properties make it a candidate for drug development. Its interactions with biological molecules can lead to new therapeutic strategies for diseases linked to oxidative stress and metabolic disorders.
Alternative Fixative in Immunostaining
Recent studies suggest that glyoxal can replace paraformaldehyde (PFA) as a fixative in immunostaining protocols. It has been found to cross-link proteins more effectively while preserving cellular morphology better than PFA .
Industrial Applications
Production of Dyes and Pigments
this compound is utilized in the dye industry due to its ability to form colored complexes with various substrates. This application is particularly relevant in creating sustainable dyes from renewable resources.
Lignin Crosslinking for Sustainable Batteries
Research has explored the use of glyoxal in crosslinking lignin-based materials for battery applications. The incorporation of glyoxal enhances the mechanical properties and stability of lignin composites used in energy storage devices .
Case Studies
-
Antioxidant Activity Study:
A study investigated the effectiveness of this compound derivatives as dicarbonyl scavengers. The results indicated significant reductions in methylglyoxal levels when combined with dietary components under simulated physiological conditions . -
Immunofixation Study:
Research demonstrated that glyoxal fixation improved immunostaining outcomes compared to traditional methods using PFA. This finding supports its potential use in histological applications where preservation of cellular detail is critical . -
Lignin-Based Battery Research:
Investigations into lignin crosslinking using glyoxal showed enhanced material properties suitable for sustainable battery applications. The study highlighted the importance of glyoxal's reactivity in developing eco-friendly energy solutions .
Mechanism of Action
The mechanism of action of 3,4-dihydroxyphenylglyoxal involves its interaction with various molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the specific biological context. It can also participate in redox reactions, influencing cellular oxidative stress and signaling pathways.
Comparison with Similar Compounds
3,4-Dichlorophenylglyoxal Hydrate
- CAS No.: 859775-23-8
- Formula : C₈H₆Cl₂O₃
- Key Differences :
- Synthesis: Not detailed in the evidence, but likely involves chlorination of phenylglyoxal precursors.
| Property | 3,4-Dihydroxyphenylglyoxal | 3,4-Dichlorophenylglyoxal Hydrate |
|---|---|---|
| Substituents | -OH groups at 3,4-positions | -Cl groups at 3,4-positions |
| Reactivity | High (pro-glycation agent) | Moderate (limited biological data) |
| Applications | Glycation research | Chemical synthesis intermediates |
Comparison with Catechol Derivatives
Caffeic Acid (3,4-Dihydroxybenzeneacrylic Acid)
Dopamine Hydrochloride
- CAS No.: 62-31-7
- Formula: C₈H₁₁NO₂·HCl
- Key Differences :
Comparison with α-Dicarbonyl Compounds
Methylglyoxal and Glyoxal
- Methylglyoxal (CAS 78-98-8) : A smaller α-dicarbonyl (C₃H₄O₂) with high reactivity in AGEs formation .
- Glyoxal (CAS 7860) : Simplest α-dicarbonyl (C₂H₂O₂), implicated in cross-linking proteins.
- Key Differences :
- Both lack aromatic rings, reducing their stability and altering solubility compared to this compound.
- Higher volatility and broader distribution in biological systems.
| Property | This compound | Methylglyoxal | Glyoxal |
|---|---|---|---|
| Molecular Weight | 166.13 g/mol | 72.06 g/mol | 58.04 g/mol |
| Boiling Point | Not reported (likely high) | 72°C | 51°C |
| Biological Role | AGEs precursor | Major AGEs precursor | Cross-linking agent |
Comparison with Dihydroxyphenylglycol
3,4-Dihydroxyphenylglycol (CAS 28822-73-3)
Biological Activity
3,4-Dihydroxyphenylglyoxal (3,4-DHPG) is a compound derived from phenolic structures and has garnered attention for its diverse biological activities. This article provides a comprehensive overview of the biological activity of 3,4-DHPG, including its biochemical properties, cellular effects, and potential therapeutic applications.
1. Chemical Structure and Properties
3,4-DHPG is characterized by the presence of two hydroxyl groups on the benzene ring and a glyoxal moiety. Its structure can be represented as follows:
This compound is known to participate in various biochemical reactions, particularly in the formation of advanced glycation end-products (AGEs), which are implicated in several pathological conditions, including diabetes and aging.
2.1 Interaction with Enzymes
3,4-DHPG interacts with several enzymes involved in metabolic pathways. Notably, it has been shown to inhibit glyoxalase I and II, enzymes responsible for detoxifying glyoxal. This inhibition can lead to increased levels of reactive carbonyl species, contributing to oxidative stress in cells.
2.2 Formation of AGEs
The compound plays a significant role in the formation of AGEs through its reaction with proteins and lipids. These interactions can lead to modifications that affect protein function and contribute to chronic diseases such as diabetic complications .
3.1 Oxidative Stress Induction
Research indicates that 3,4-DHPG can induce oxidative stress in various cell types. For instance, studies have demonstrated that low doses of this compound can activate stress response pathways by inducing mild oxidative stress and inflammation.
3.2 Anti-inflammatory Activity
In vitro studies have shown that 3,4-DHPG exhibits anti-inflammatory properties by inhibiting the production of nitric oxide (NO) and inducible nitric oxide synthase (iNOS) in macrophages exposed to lipopolysaccharides (LPS). The concentration-dependent inhibition suggests potential therapeutic applications in inflammatory diseases .
4.1 Cardiovascular Protection
Emerging evidence suggests that 3,4-DHPG may have cardiovascular protective effects. It has been associated with increased nitric oxide production and enhanced endothelial function, which are critical for maintaining vascular health .
4.2 Neuroprotective Effects
Studies indicate that 3,4-DHPG may offer neuroprotective benefits by reducing oxidative damage in neuronal cells. This property positions it as a potential candidate for treating neurodegenerative diseases .
5. Case Studies and Research Findings
A variety of studies have explored the biological activities of 3,4-DHPG:
- Study on Glycation Inhibition : A study demonstrated that 3,4-DHPG effectively inhibited glycation processes in vitro, suggesting its role as an antiglycative agent .
- Microbial Metabolite Effects : Research on microbial metabolites derived from flavan-3-ols indicated that 3,4-DHPG enhances NO generation and eNOS phosphorylation under oxidative stress conditions .
- Insect Resistance Mechanism : Investigations into insect metabolism revealed that cytochrome P450 enzymes were influenced by compounds like 3,4-DHPG during resistance mechanisms against xenobiotics .
6. Data Tables
7. Conclusion
The biological activity of this compound is multifaceted, involving interactions with various cellular pathways and potential therapeutic applications. Its role in oxidative stress induction, anti-inflammatory responses, and protective effects on cardiovascular and neuronal health highlights its significance in biomedical research.
Further studies are warranted to explore its full therapeutic potential and mechanisms of action in various biological contexts.
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
